(E)-3-[1-(benzenesulfonyl)pyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile
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Overview
Description
3-[1-(benzenesulfonyl)-2-pyrrolyl]-2-methylsulfonyl-2-propenenitrile is a sulfonamide.
Scientific Research Applications
Diels–Alder Reactivity
(E)-3-Phenylsulfonylprop-2-enenitrile, a compound related to the requested chemical, exhibits facile Diels–Alder reactions with several unsymmetrical dienes. This reaction demonstrates moderate regioselectivity, as seen with Danishefsky's diene and furfuryl alcohol. The cycloadducts formed with cyclopentadiene and anthracene undergo base-catalyzed elimination of benzenesulfinic acid to yield α,β-unsaturated nitriles (Bradley & Grayson, 2002).
Synthesis of Chloromaleimidobenzenesulfonylhydrazones
Research on the synthesis of new series of imidosulfonylhydrazones, which include chloromaleimidobenzenesulfonylhydrazones, has been conducted in search for antibactericidal and/or antinociceptive lead compounds. These compounds are derived from cyclic imides, an important family of organic compounds with therapeutic potential (Silva, Oliveira, & Nunes, 2006).
Novel Pyrrole-Substituted Pyrido[2,3-d]pyrimidines Synthesis
In a study, novel (1-methyl-1H-pyrrol-2-yl)-[2,3-d]pyrimidine derivatives were synthesized using a hydroxyapatite-encapsulated-γ-Fe2O3 supported sulfonic acid catalyst. This research also highlighted the antibacterial activity of these newly synthesized products (Jahanshahi et al., 2018).
Antimicrobial Evaluation of Novel Pyrazolopyrimidines
A study involving the synthesis of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety revealed that some derivatives showed antimicrobial activities exceeding that of reference drugs. These compounds were synthesized via a reaction involving 2-(phenylsulfonyl)-1-(4-(phenylsulfonyl) phenyl)ethan-1-one and various substituted aminoazopyrazole derivatives (Alsaedi, Farghaly, & Shaaban, 2019).
Properties
Molecular Formula |
C14H12N2O4S2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(E)-3-[1-(benzenesulfonyl)pyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile |
InChI |
InChI=1S/C14H12N2O4S2/c1-21(17,18)14(11-15)10-12-6-5-9-16(12)22(19,20)13-7-3-2-4-8-13/h2-10H,1H3/b14-10+ |
InChI Key |
JPEMTZCCPMRZII-GXDHUFHOSA-N |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CC=CN1S(=O)(=O)C2=CC=CC=C2)/C#N |
SMILES |
CS(=O)(=O)C(=CC1=CC=CN1S(=O)(=O)C2=CC=CC=C2)C#N |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CC=CN1S(=O)(=O)C2=CC=CC=C2)C#N |
solubility |
6.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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